
4-(4-Chloro-6-nitroquinolin-2-yl)benzene-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chloro-6-nitroquinolin-2-yl)benzene-1-sulfonyl fluoride is a chemical compound known for its unique structure and properties. It consists of a quinoline ring substituted with chloro and nitro groups, attached to a benzene ring with a sulfonyl fluoride group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-6-nitroquinolin-2-yl)benzene-1-sulfonyl fluoride typically involves multi-step organic reactions. One common method starts with the nitration of 4-chloroquinoline to introduce the nitro group. This is followed by sulfonylation of the benzene ring using sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Chloro-6-nitroquinolin-2-yl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products
Substitution: Formation of sulfonamide or sulfonate esters.
Reduction: Formation of 4-(4-Chloro-6-aminoquinolin-2-yl)benzene-1-sulfonyl fluoride.
Oxidation: Formation of sulfonic acids.
Applications De Recherche Scientifique
4-(4-Chloro-6-nitroquinolin-2-yl)benzene-1-sulfonyl fluoride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of enzyme inhibitors.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme functions.
Material Science: It is explored for its use in the development of advanced materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 4-(4-Chloro-6-nitroquinolin-2-yl)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with serine residues in enzymes, leading to irreversible inhibition. This makes it a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Chloro-6-nitroquinolin-2-yl)benzene-1-sulfonyl chloride
- 4-(4-Chloro-6-nitroquinolin-2-yl)benzene-1-sulfonamide
- 4-(4-Chloro-6-nitroquinolin-2-yl)benzene-1-sulfonic acid
Uniqueness
4-(4-Chloro-6-nitroquinolin-2-yl)benzene-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and stability compared to its sulfonyl chloride and sulfonamide counterparts. This makes it particularly useful in applications requiring stable and reactive sulfonyl groups .
Propriétés
Formule moléculaire |
C15H8ClFN2O4S |
|---|---|
Poids moléculaire |
366.8 g/mol |
Nom IUPAC |
4-(4-chloro-6-nitroquinolin-2-yl)benzenesulfonyl fluoride |
InChI |
InChI=1S/C15H8ClFN2O4S/c16-13-8-15(9-1-4-11(5-2-9)24(17,22)23)18-14-6-3-10(19(20)21)7-12(13)14/h1-8H |
Clé InChI |
VEBUPLFNSLDLRW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=C2)Cl)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


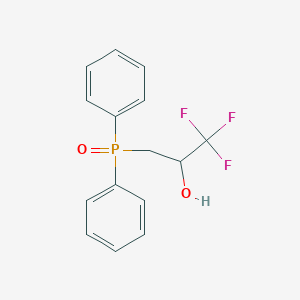
![N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}heptanamide](/img/structure/B15076856.png)
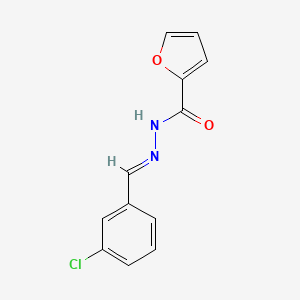
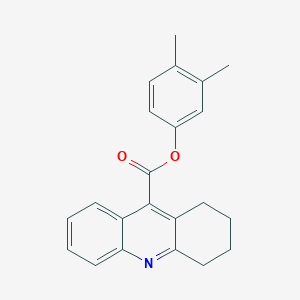
![Acetamide, N,N'-[1,4-butanediylbis(oxy-4,1-phenylene)]bis-](/img/structure/B15076884.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)benzamide](/img/structure/B15076890.png)
![5,5'-[Ethane-1,2-diylbis(oxy)]bis(3a,4,5,6,7,7a-hexahydro-1h-4,7-methanoindene)](/img/structure/B15076896.png)
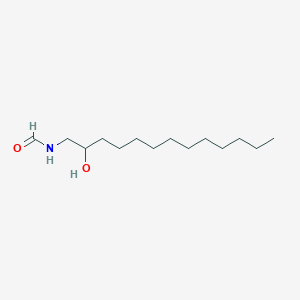
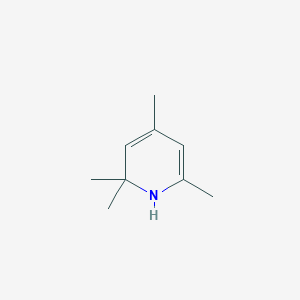
![Glycine, N-[(ethylthio)thioxomethyl]-](/img/structure/B15076917.png)
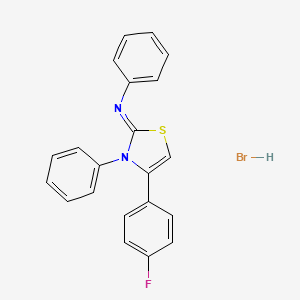
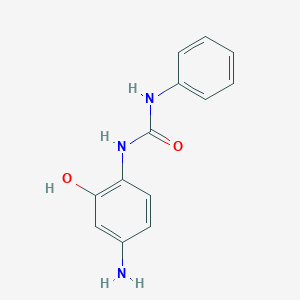
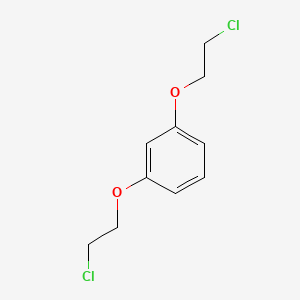
![2-methyl-N-(2,2,2-trichloro-1-{[(2-chloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B15076948.png)
